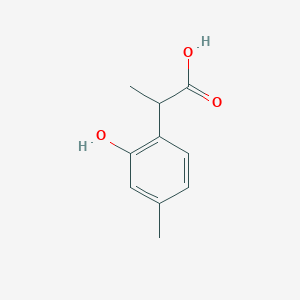

2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-hydroxy-4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFRVASYEAWIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, characterization, and biological activities of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. This compound has been identified as a natural product in the plant species Thymus serpyllum L. and Erythrina poeppigiana, and as a mammalian metabolite of (R)-(+)-menthofuran. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic potential of this arylpropionic acid derivative.

Introduction

This compound is a member of the arylpropionic acid class of organic compounds, a group that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The presence of a phenolic hydroxyl group and a propionic acid moiety suggests potential for a range of biological activities. While many arylpropionic acids are synthetic, the identification of this compound from natural sources opens avenues for exploring its unique properties and potential applications in medicine and other fields. This guide will delve into the known natural occurrences of this compound, the metabolic pathways that lead to its formation, methods for its extraction and identification, and a review of its biological significance.

Natural Occurrences

This compound has been identified in the following natural sources:

-

Plant Kingdom:

-

Thymus serpyllum L. (Wild Thyme): This aromatic perennial herb, belonging to the Lamiaceae family, is a known source of this compound.[1] Thymus species are rich in phenolic compounds, including phenolic acids and flavonoids, which contribute to their medicinal properties.[2][3]

-

Erythrina poeppigiana : This species of flowering plant in the legume family, Fabaceae, has also been reported to contain this compound.[4] Plants of the Erythrina genus are known to produce a diverse array of secondary metabolites, particularly isoflavonoids.[5][6][7]

-

-

Metabolic Product:

-

Metabolite of (R)-(+)-Menthofuran: this compound has been identified as a urinary metabolite in Fischer-344 rats following the administration of (R)-(+)-menthofuran.[1] Menthofuran is a monoterpene and a major constituent of pennyroyal oil, derived from Mentha pulegium.

-

Biosynthesis

The biosynthetic pathways leading to this compound appear to differ depending on the source.

Biosynthesis in Mammals (Metabolic Pathway from Menthofuran)

In rats, the formation of this compound is a multi-step metabolic process originating from (R)-(+)-menthofuran. The proposed pathway involves:

-

Metabolism of Menthofuran to Mintlactone: Menthofuran is first metabolized to a reactive intermediate which then undergoes hydration, dehydration, and rearrangement to form diastereomeric mintlactones.[1]

-

Hydroxylation and Further Metabolism: Mintlactones are further hydroxylated.

-

Formation of a Keto-propionic Acid Intermediate: Subsequent glucuronidation or reduction of the hydroxylated mintlactones can lead to the formation of 2-[2'-keto-4'-methylcyclohexyl]propionic acids.[1]

-

Aromatization to the Final Product: The final step is proposed to be the glucuronidation or repeated hydroxylation and dehydration of the keto-propionic acid intermediate, resulting in the formation of the aromatic ring of this compound.[1]

Caption: Proposed metabolic pathway of (R)-(+)-menthofuran to this compound in rats.

Biosynthesis in Plants (Hypothetical Pathways)

The specific biosynthetic pathways for this compound in Thymus serpyllum and Erythrina poeppigiana have not been elucidated. However, based on the general biosynthesis of phenolic compounds in plants, two plausible pathways can be hypothesized:

-

Shikimate Pathway and Phenylpropanoid Metabolism: The core phenylpropanoid pathway, originating from the shikimate pathway, gives rise to cinnamic acid and its derivatives. These compounds serve as precursors to a vast array of phenolic compounds, including phenolic acids. It is conceivable that a side chain modification and cyclization of a phenylpropanoid precursor could lead to the formation of this compound. Thymus species are known to produce various phenolic acids, with rosmarinic acid often being a major component.[2]

-

Isoflavonoid Pathway (in Erythrina): The biosynthesis of isoflavonoids also stems from the phenylpropanoid pathway.[8] Given that Erythrina species are rich in isoflavonoids, it is possible that this compound arises as a shunt product or a catabolite of a more complex isoflavonoid.

Further research, including isotopic labeling studies, is required to delineate the precise biosynthetic routes in these plant species.

Isolation and Characterization

General Isolation Protocol for Phenolic Acids from Thymus serpyllum

While a specific protocol for the isolation of this compound is not detailed in the literature, a general approach for the extraction and fractionation of phenolic acids from Thymus serpyllum can be outlined. This would serve as a starting point for targeted isolation.

Step 1: Extraction

-

Objective: To extract a broad range of secondary metabolites, including phenolic acids, from the plant material.

-

Procedure:

-

Dried and powdered aerial parts of Thymus serpyllum are subjected to extraction with a polar solvent such as methanol or a methanol/water mixture.[9]

-

Maceration, heat-assisted extraction, or ultrasound-assisted extraction can be employed to enhance extraction efficiency.[10]

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Step 2: Liquid-Liquid Partitioning

-

Objective: To perform a preliminary fractionation of the crude extract based on polarity.

-

Procedure:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Phenolic acids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Step 3: Column Chromatography

-

Objective: To separate the components of the enriched fraction to isolate the target compound.

-

Procedure:

-

The ethyl acetate or n-butanol fraction is subjected to column chromatography on silica gel.[9]

-

A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate or chloroform and methanol, is used to separate the compounds based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To achieve final purification of the target compound.

-

Procedure:

-

Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18).

-

A mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used for elution.

-

Caption: General workflow for the isolation of this compound from Thymus serpyllum.

Characterization

The structure of this compound would be elucidated using a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, a methine proton adjacent to the carboxylic acid, a methyl group on the propionic acid side chain, and a methyl group on the phenyl ring. The phenolic hydroxyl proton and the carboxylic acid proton would also be observable. |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon of the carboxylic acid, the methine carbon, and the two methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ). Fragmentation patterns would likely show the loss of the carboxylic acid group and other characteristic fragments. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of a hydroxyl group (O-H stretch), a carboxylic acid (C=O and O-H stretch), and an aromatic ring (C=C stretch). |

Biological Activities

While specific biological activity studies on this compound are limited, the broader class of arylpropionic acids is well-known for a range of pharmacological effects.

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are renowned for their anti-inflammatory and analgesic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[11] These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. It is highly probable that this compound also exhibits COX inhibitory activity.

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of various propionic acid derivatives against cancer cell lines. For instance, some phenylpropanoic acid derivatives have shown in vitro antiproliferative activities.[12] Another study compared the cytotoxicity of ibuprofen and other propionic acid derivatives on normal and liver cancer cell lines.[9] Given these findings, this compound warrants investigation for its potential cytotoxic and anticancer properties.

Other Potential Activities

Derivatives of arylpropionic acids have also been explored for other biological activities, including antibacterial and anticonvulsant effects.[11] The unique substitution pattern of this compound may confer novel biological properties that merit further investigation.

Conclusion

This compound is a naturally occurring compound with a chemical scaffold that is of significant interest to medicinal chemists and pharmacologists. Its presence in edible and medicinal plants such as Thymus serpyllum suggests a history of human exposure and a potential for safe therapeutic application. The elucidation of its biosynthetic pathways in plants and a more thorough investigation into its pharmacological profile are promising areas for future research. This technical guide provides a foundational understanding of this compound, intended to stimulate further exploration of its natural sources and potential applications for the benefit of human health.

References

- 1. This compound | CAS:111044-84-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. Polyphenolic and molecular variation in Thymus species using HPLC and SRAP analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Analysis of Secondary Metabolites of Four Medicinal Thyme Species Used in Folk Medicine and Their Antioxidant Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Non-target molecular network and putative genes of flavonoid biosynthesis in Erythrina velutina Willd., a Brazilian semiarid native woody plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring prenylated flavonoids from African Erythrina plant species - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Secure Verification [cer.ihtm.bg.ac.rs]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothetical Isolation and Characterization of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid from Thymus serpyllum L.

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Thymus serpyllum L., commonly known as wild thyme, is a plant rich in a diverse array of secondary metabolites, including a significant concentration of phenolic compounds.[1][2] This technical guide outlines a comprehensive and scientifically rigorous methodology for the hypothetical isolation and structural elucidation of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid from the aerial parts of Thymus serpyllum L. While this specific compound has not been definitively reported in the existing literature for this plant species, its structural motifs are analogous to other known phenolic acids. The protocols detailed herein are predicated on established principles of natural product chemistry and serve as a robust framework for researchers engaged in the discovery and characterization of novel bioactive molecules from botanical sources. This document provides a step-by-step guide from the initial plant material processing to the final structural confirmation, emphasizing the rationale behind each procedural choice to ensure scientific integrity and reproducibility.

Introduction: The Phytochemical Landscape of Thymus serpyllum L.

Thymus serpyllum L. is a member of the Lamiaceae family and is recognized for its traditional medicinal applications, which are largely attributed to its rich phytochemical profile.[3] The plant is a notable source of essential oils, with prominent constituents being thymol and carvacrol, which exhibit significant antimicrobial and antioxidant properties.[4][5] Beyond the volatile fraction, T. serpyllum is abundant in non-volatile phenolic compounds, primarily phenolic acids such as rosmarinic acid and caffeic acid, as well as various flavonoids.[1][6] The presence of these polyphenolic compounds underscores the plant's potential as a source of bioactive molecules for pharmaceutical and nutraceutical applications.[7]

This guide focuses on a hypothetical target, this compound, a compound with a structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs). The exploration for such molecules in natural sources is a critical endeavor in drug discovery. The following sections provide a detailed roadmap for the isolation and characterization of this target compound, employing a multi-faceted approach that combines classical phytochemical techniques with modern analytical instrumentation.

Pre-Extraction Preparation of Plant Material

The quality and consistency of the starting plant material are paramount for a successful isolation campaign. The following steps ensure the preservation of the chemical integrity of the plant's constituents.

Protocol 2.1: Collection and Authentication

-

Collection: The aerial parts of Thymus serpyllum L. should be harvested during the flowering season to ensure the highest concentration of secondary metabolites.

-

Authentication: A qualified botanist must authenticate the plant material, and a voucher specimen should be deposited in a recognized herbarium for future reference.

Protocol 2.2: Drying and Pulverization

-

Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight to prevent the degradation of photosensitive compounds.

-

Pulverization: The dried aerial parts are then coarsely pulverized using a mechanical grinder to increase the surface area for efficient solvent extraction.

Solvent Extraction: Liberating the Target Compound

The choice of solvent and extraction methodology is critical for selectively extracting the desired class of compounds. For a moderately polar compound like this compound, a solvent system that can efficiently solubilize phenolic acids is required.

Protocol 3.1: Ultrasound-Assisted Extraction

Ultrasound-assisted extraction (UAE) is chosen for its efficiency at lower temperatures, which minimizes the risk of thermal degradation of the target compound.[8]

-

Solvent Selection: A solvent system of 80% ethanol in water is selected. This polarity is optimal for the extraction of a broad range of phenolic compounds.[9]

-

Extraction Procedure:

-

Macerate 1 kg of the pulverized plant material in 10 L of 80% ethanol.

-

Subject the mixture to ultrasonication at a frequency of 40 kHz for 60 minutes at a controlled temperature of 40°C.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

-

Caption: Workflow from Plant Material to Crude Extract.

Purification and Isolation: A Multi-Step Chromatographic Approach

The purification of the target compound from the complex crude extract necessitates a series of chromatographic steps, each leveraging different separation principles.

Protocol 4.1: Liquid-Liquid Partitioning

This initial fractionation step separates compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Perform sequential partitioning with n-hexane, dichloromethane, and ethyl acetate.

-

The ethyl acetate fraction is expected to contain the target phenolic acid and will be carried forward.

-

Protocol 4.2: Column Chromatography

This step provides a more refined separation based on polarity.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Collect fractions of 50 mL and monitor by Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions with similar TLC profiles.

Protocol 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final isolation of the target compound is achieved using Prep-HPLC, which offers high resolution.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An isocratic system of methanol and water (with 0.1% formic acid) at a ratio determined by analytical HPLC scouting runs.

-

Detection: UV detection at 280 nm.

-

Isolation: The peak corresponding to the target compound is collected, and the solvent is removed under reduced pressure to yield the purified this compound.

Caption: Chromatographic Purification Workflow.

Structural Elucidation: Spectroscopic Confirmation

The definitive identification of the isolated compound requires a combination of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C10H12O3 (180.20 g/mol ). |

| ¹H NMR | Signals corresponding to aromatic protons, a methyl group on the phenyl ring, a methyl group on the propionic acid moiety, and a methine proton. |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Absorption bands for the hydroxyl group, carboxylic acid C=O, and aromatic C=C bonds. |

Protocol 5.1: Spectroscopic Analysis

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula.

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to establish the connectivity of all atoms.

-

IR Spectroscopy: Obtain an IR spectrum to identify the key functional groups.

Conclusion

This technical guide provides a detailed and scientifically grounded, albeit hypothetical, framework for the isolation and characterization of this compound from Thymus serpyllum L. The described methodologies are based on established principles of natural product chemistry and are designed to be adaptable for the discovery of other novel compounds. The successful application of these protocols will contribute to the growing body of knowledge on the rich phytochemistry of the Thymus genus and may lead to the discovery of new therapeutic agents.

References

- 1. Wild thyme (Thymus serpyllum L.): a review of the current evidence of nutritional and preventive health benefits* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Ethnobotanical, Phytochemical, and Pharmacological Study of Thymus serpyllum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on traditional applications, phytochemistry, pharmacology, and toxicology of Thymus serpyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thymus serpyllum Essential Oil and Its Biological Activity as a Modern Food Preserver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of aroma-active and phenolic profiles of wild thyme (Thymus serpyllum) by GC-MS-Olfactometry and LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimized ultrasound-assisted extraction of phenolic compounds from Thymus comosus Heuff. ex Griseb. et Schenk (wild thyme) and their bioactive potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, a naturally occurring phenolic compound identified in Thymus serpyllum L. While the dedicated pathway for this specific molecule has yet to be fully elucidated, this document synthesizes established principles of plant secondary metabolism, particularly the phenylpropanoid pathway, to construct a scientifically rigorous and plausible biosynthetic route. We delve into the key enzymatic steps, requisite precursors, and likely intermediates. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers aiming to validate this proposed pathway, including metabolite profiling, heterologous enzyme expression and characterization, and specific enzyme assays. This document is intended to serve as a foundational resource for the scientific community, fostering further investigation into the biosynthesis of this and other related bioactive arylpropionic acids.

Introduction: The Significance of this compound

This compound belongs to the diverse class of arylpropionic acids, a group of compounds that includes the well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The presence of this compound in medicinal plants such as Thymus serpyllum suggests potential bioactive properties that warrant further investigation. Understanding its biosynthesis is paramount for several reasons: it can unlock possibilities for its biotechnological production, enable the discovery of novel enzymes with potential applications in biocatalysis, and provide insights into the chemical ecology of the producing organisms.

This guide moves beyond a simple recitation of facts to provide a causal narrative for the proposed biosynthetic pathway, grounded in the principles of chemical logic and enzymatic capabilities prevalent in plant metabolic networks.

A Proposed Biosynthetic Pathway: From Primary Metabolism to a Specialized Arylpropionic Acid

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a cornerstone of secondary metabolism in plants that converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds.[1][2] The pathway can be logically dissected into three main stages: the formation of the C6-C3 phenylpropanoid backbone, modification of the aromatic ring, and the generation of the propionic acid moiety.

Stage 1: The General Phenylpropanoid Pathway - Establishing the Core Structure

The initial steps are conserved across a vast array of plant species and serve to synthesize the activated hydroxycinnamic acid, p-coumaroyl-CoA.[2][3]

-

Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][3] This is the committed step that channels carbon from primary metabolism into the phenylpropanoid pathway.

-

Hydroxylation of Cinnamic Acid: The aromatic ring of trans-cinnamic acid is then hydroxylated at the para-position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[2]

-

Activation to a Thioester: Finally, the carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This reaction is mediated by 4-Coumarate-CoA Ligase (4CL) .[2]

Stage 2: Tailoring the Aromatic Ring - Hydroxylation and Methylation

With the activated p-coumaroyl-CoA in hand, the pathway diverges to create the specific substitution pattern of the target molecule.

-

Ortho-Hydroxylation: We propose an ortho-hydroxylation of the p-coumaroyl-CoA aromatic ring at the C2 position to yield 2,4-dihydroxycinnamoyl-CoA. This type of reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP450) with specificity for this position.[4]

-

O-Methylation: The hydroxyl group at the C4 position is then methylated to produce 2-hydroxy-4-methoxycinnamoyl-CoA. This reaction would be catalyzed by an O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[5]

Stage 3: Formation of the Propionic Acid Side Chain

The final stage involves the modification of the cinnamoyl side chain to form the characteristic propionic acid moiety. This is analogous to the biosynthesis of other phenylpropionic acids, such as phloretic acid.[6]

-

Reduction of the Double Bond: The α,β-unsaturated double bond of the cinnamoyl-CoA intermediate is reduced to yield 2-hydroxy-4-methoxyphenylpropionyl-CoA. This reduction is likely catalyzed by a NAD(P)H-dependent reductase .

-

Thioester Hydrolysis: The final step is the hydrolysis of the CoA thioester to release the free acid, this compound. This is likely carried out by a thioesterase .

Below is a DOT language diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation and Validation

The validation of the proposed biosynthetic pathway requires a multi-faceted experimental approach. Below are detailed protocols for key experiments.

Metabolite Profiling of Thymus serpyllum using LC-MS/MS

This protocol aims to identify the proposed intermediates in extracts of Thymus serpyllum.

Objective: To detect and quantify the proposed biosynthetic intermediates in plant tissue.

Methodology:

-

Sample Preparation:

-

Harvest fresh leaf and stem tissues of Thymus serpyllum.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness.

-

Grind the dried tissue to a fine powder.

-

Extract a known weight (e.g., 100 mg) of the powdered tissue with 1 mL of 80% methanol containing an internal standard (e.g., a deuterated analogue).

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 and MS2 spectra.

-

Targeted Analysis: A multiple reaction monitoring (MRM) method can be developed for the targeted quantification of the proposed intermediates using authentic standards.

-

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., vendor-specific software or open-source tools like MZmine).

-

Identify peaks corresponding to the proposed intermediates by comparing their retention times and fragmentation patterns (MS2 spectra) with those of authentic standards.

-

Quantify the identified intermediates using the internal standard.

-

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of a candidate cytochrome P450 hydroxylase in yeast to verify its catalytic activity.

Objective: To confirm the function of a candidate gene from Thymus serpyllum proposed to be involved in the biosynthesis.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate P450 genes from a Thymus serpyllum transcriptome database based on homology to known aromatic hydroxylases.

-

Amplify the full-length coding sequence of the candidate gene from Thymus serpyllum cDNA using PCR.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.[7][8]

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1).

-

Select for transformants on appropriate selective media.

-

Grow a starter culture of the transformed yeast in selective media with glucose.

-

Inoculate an expression culture with the starter culture in media containing galactose to induce protein expression.

-

Incubate for 48-72 hours at 30°C with shaking.

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a breaking buffer.

-

Lyse the cells using glass beads and vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the expressed P450.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, the putative substrate (e.g., p-coumaric acid or p-coumaroyl-CoA), a cytochrome P450 reductase (can be co-expressed in the yeast or added exogenously), and an NADPH-regenerating system.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying.

-

Extract the product with the organic solvent.

-

Analyze the extract by LC-MS to identify the hydroxylated product.

-

Below is a DOT language diagram illustrating the experimental workflow for heterologous expression.

Caption: Workflow for heterologous expression and functional characterization of a candidate biosynthetic enzyme.

In Vitro Enzyme Assay for O-Methyltransferase (OMT) Activity

This protocol provides a general method for assaying the activity of a candidate OMT.

Objective: To determine the catalytic activity and substrate specificity of a purified candidate OMT.

Methodology:

-

Enzyme Preparation:

-

Express and purify the candidate OMT from E. coli or another suitable expression system.

-

-

Reaction Mixture:

-

Prepare a reaction mixture (e.g., 100 µL final volume) containing:

-

Tris-HCl buffer (pH 7.5)

-

The purified OMT enzyme

-

The putative substrate (e.g., 2,4-dihydroxycinnamic acid)

-

S-adenosyl-L-methionine (SAM) as the methyl donor[9]

-

-

-

Reaction and Analysis:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Terminate the reaction by adding methanol.

-

Analyze the reaction mixture by HPLC or LC-MS to detect the methylated product. Compare the retention time and mass spectrum to an authentic standard if available.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Optimal pH for plant OMTs | 7.5 - 8.5 | [5] |

| Typical Km for SAM in OMTs | 10 - 100 µM | General knowledge |

| Optimal temperature for yeast expression | 28 - 30°C | [8] |

| Typical microsomal protein yield from yeast | 0.1 - 1 mg/L of culture | [7] |

Conclusion and Future Directions

This technical guide has laid out a robust, scientifically-grounded framework for understanding and investigating the biosynthesis of this compound. The proposed pathway, rooted in the well-established phenylpropanoid metabolism, provides a clear roadmap for future research. The detailed experimental protocols offer a practical starting point for the validation of this pathway and the characterization of the involved enzymes.

Future research should focus on the isolation and characterization of the specific hydroxylase and O-methyltransferase from Thymus serpyllum that are responsible for the unique decoration of the aromatic ring. Elucidating the complete biosynthetic pathway will not only be a significant contribution to our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable arylpropionic acids through metabolic engineering.

References

- 1. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. phloretic acid (CHEBI:32980) [ebi.ac.uk]

Physicochemical properties of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the essential physicochemical properties of this compound, a phenolic carboxylic acid. As a natural product and a known metabolite, understanding its fundamental characteristics is paramount for its potential application in pharmaceutical research and development. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causality behind experimental design and the implications of these properties for further study. We will delve into the compound's solubility profile, acidity (pKa), thermal behavior (melting point), and spectroscopic signature. Each section is supported by detailed, field-proven experimental protocols and logical workflows, ensuring both scientific integrity and practical applicability for researchers.

Introduction to this compound

This compound is a molecule of interest due to its origins and chemical structure. It has been identified as a natural product isolated from the herbs of Thymus serpyllum L., a plant used in traditional medicine.[1] Furthermore, it is a known metabolite of (R)-(+)-menthofuran, a constituent of pennyroyal oil, as observed in studies with Fischer-344 rats.[1]

Structurally, the compound features two key functional groups that dictate its physicochemical behavior: a carboxylic acid group and a phenolic hydroxyl group. This dual functionality makes it an acidic molecule with specific solubility and reactivity characteristics that are critical for its handling, formulation, and potential biological activity. This guide will systematically characterize these properties.

Core Compound Properties

The fundamental identifiers and properties of this compound are summarized below. These data form the basis for all subsequent experimental design and analysis.

| Property | Value | Source |

| CAS Number | 111044-84-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Physical Description | Powder | [1] |

| Compound Type | Phenols, Carboxylic Acids | [1] |

Solubility Profile: A Predictor of Behavior

Solubility is a critical parameter that influences a compound's absorption, distribution, and formulation possibilities. The presence of both a polar carboxylic acid group and a less polar phenyl ring suggests a nuanced solubility profile.

The compound is readily soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] Its solubility in aqueous media, however, is highly dependent on pH due to the ionizable acidic groups.

-

In Water: The molecule is expected to be poorly soluble in neutral water due to the nonpolar aromatic ring and methyl group, which dominate over the polar hydroxyl and carboxyl groups.

-

In Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): It is expected to be soluble in basic solutions. Strong bases like NaOH and weaker bases like NaHCO₃ can deprotonate the carboxylic acid (and the phenol in the case of NaOH), forming a water-soluble carboxylate salt. Solubility in NaHCO₃ specifically points to a strongly acidic functional group, characteristic of carboxylic acids.[3][4]

-

In Aqueous Acid (e.g., 5% HCl): The compound will remain in its neutral, protonated form and is therefore expected to be insoluble in acidic solutions.[3][4]

Experimental Protocol: Aqueous Solubility Determination

This protocol provides a systematic method to classify the compound's acid-base character based on its solubility.[3][5][6]

-

Preparation : Label four separate small test tubes (e.g., 13x100 mm).

-

Sample Addition : Add approximately 25 mg of powdered this compound to each tube.

-

Solvent Addition :

-

To Tube 1, add 0.75 mL of deionized water.

-

To Tube 2, add 0.75 mL of 5% aqueous HCl.

-

To Tube 3, add 0.75 mL of 5% aqueous NaHCO₃.

-

To Tube 4, add 0.75 mL of 5% aqueous NaOH.

-

-

Mixing : Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation : Observe each tube against a contrasting background to determine if the solid has completely dissolved. Record as "soluble" or "insoluble".[7]

-

Causality Check : For any tube showing solubility in a basic solution (Tube 3 or 4), slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to the formation of a salt, which reverts to the insoluble acid form upon re-protonation.[6]

Logical Workflow for Solubility Testing

Caption: Workflow for solubility-based functional group analysis.

Acidity and pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity. For a compound with multiple acidic protons like this compound, there will be distinct pKa values: one for the carboxylic acid (pKa₁) and one for the phenol (pKa₂).

-

pKa₁ (Carboxylic Acid): Generally, arylpropionic acids have pKa values in the range of 4-5. This proton is the most acidic and will be the first to dissociate.

-

pKa₂ (Phenol): Phenols are much weaker acids, with pKa values typically around 10.

Determining these values is crucial for predicting the ionization state of the molecule at a given pH, which profoundly affects its biological membrane permeability, receptor binding, and formulation stability. Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9][10][11]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps to determine pKa by monitoring pH changes during titration with a strong base.[8][9]

-

System Calibration : Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[8]

-

Sample Preparation : Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (e.g., methanol or ethanol) and dilute with water to a final concentration of approximately 1-10 mM. The use of a co-solvent is necessary due to the compound's low water solubility.

-

Titration Setup : Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[8] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Titration : Begin stirring the solution. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

-

Data Recording : After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added.

-

Endpoint : Continue the titration until the pH has passed the expected equivalence points and stabilizes at a high value (e.g., pH 12-12.5).[8]

-

Analysis : Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).[9][12] For a diprotic acid, two inflection points will be observed. The pKa values correspond to the pH at the halfway point to each equivalence point.

-

Validation : Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[8]

Potentiometric Titration Workflow

Caption: Step-by-step workflow for pKa determination.

Thermal Properties: Melting Point Analysis

The melting point is the temperature at which a crystalline solid transitions to a liquid. For a pure compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Therefore, melting point determination is a fundamental technique for assessing the purity of a crystalline sample.[13][14] Impurities will typically cause a depression of the melting point and a broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a powdered solid.[15]

-

Sample Preparation : Ensure the sample is completely dry and finely powdered. If necessary, crush any large crystals using a mortar and pestle to ensure uniform heat transfer.[14][16]

-

Capillary Loading : Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm.[16]

-

Instrument Setup : Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended) : First, heat the sample rapidly (10-20°C per minute) to find an approximate melting range. This saves time in the subsequent accurate measurement.[16] Allow the apparatus to cool.

-

Accurate Determination : Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[16]

-

Observation and Recording :

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting : Report the melting point as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Melting Point Determination Workflow

Caption: Standard workflow for assessing purity via melting point.

Anticipated Spectroscopic Characterization

While specific spectra for this compound are not provided in the initial search, its structure allows for the confident prediction of key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy. This analysis is vital for structure confirmation and quality control.

-

¹H NMR Spectroscopy :

-

Aromatic Protons : Expect 3 protons in the aromatic region (~6.5-7.5 ppm) with splitting patterns dictated by their positions relative to the hydroxyl, methyl, and propionic acid groups.

-

Methine Proton (-CH-) : A quartet adjacent to the methyl group of the propionic acid moiety.

-

Methyl Protons (-CH₃) : Two distinct signals. A doublet for the methyl group on the propionic acid side chain and a singlet for the methyl group on the phenyl ring.

-

Acidic Protons (OH, COOH) : Two broad singlets, which are exchangeable with D₂O. The carboxylic acid proton will be significantly downfield (>10 ppm).

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbon (-C=O) : A signal in the downfield region, typically >170 ppm.

-

Aromatic Carbons : Six distinct signals in the aromatic region (~110-160 ppm), with carbons attached to oxygen appearing more downfield.

-

Aliphatic Carbons : Signals for the methine carbon (-CH-) and the two methyl carbons (-CH₃) in the upfield region (<50 ppm).

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond, superimposed on a sharper O-H stretch from the phenol group around 3200-3500 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-O Stretch : Absorptions in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Bends : Peaks in the 1450-1600 cm⁻¹ region.

-

Conclusion

The physicochemical properties of this compound are dictated by its dual phenolic and carboxylic acid functionalities. Its pH-dependent aqueous solubility, distinct acidity constants (pKa values), and characteristic thermal and spectroscopic profiles are critical parameters for any researcher or drug developer. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical determination of these properties, ensuring data integrity and reproducibility. A thorough understanding of these characteristics is the foundational first step toward unlocking the potential of this compound in pharmaceutical and scientific applications.

References

- 1. This compound | CAS:111044-84-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. bellevuecollege.edu [bellevuecollege.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.ws [chem.ws]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mt.com [mt.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Determination of Melting Point [unacademy.com]

- 16. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, a molecule of interest in natural product chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this document employs a predictive approach grounded in established spectroscopic principles and comparative data from structurally analogous molecules. We present a detailed, predicted spectroscopic profile encompassing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each prediction is substantiated by a logical breakdown of substituent effects and fragmentation pathways, offering a robust framework for the identification and characterization of this compound. Furthermore, this guide includes standardized experimental protocols for acquiring each type of spectroscopic data, ensuring that researchers can validate these predictions upon synthesis of the target molecule.

Introduction: The Challenge of Characterizing Novel Compounds

Our methodology is built upon the foundational principles of spectroscopy and leverages available data from two key structural analogues: 2-(2'-hydroxyphenyl)propionic acid and 2-(4'-methylphenyl)propanoic acid . By analyzing how the electronic and structural features of these analogues influence their spectra, we can extrapolate the expected spectroscopic behavior of the target molecule, where both a hydroxyl and a methyl group are present on the phenyl ring. This predictive framework is designed to be a self-validating system for researchers who synthesize or isolate this compound.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Foundational Principles for Prediction

The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (like hydroxyl) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like methyl) cause shielding, resulting in an upfield shift. The substitution pattern on the aromatic ring in the target molecule (1,2,4-trisubstituted) will result in a distinct set of splitting patterns for the aromatic protons.

Analysis of Analogue Spectra

-

2-(2'-hydroxyphenyl)propionic acid : The aromatic region of this compound would show a complex multiplet system due to the ortho-disubstitution. The proton ortho to the hydroxyl group would be expected at a lower field than the others.

-

2-(4'-methylphenyl)propanoic acid : This analogue would display a simpler aromatic spectrum, typically two doublets characteristic of a 1,4-disubstituted benzene ring. The methyl protons would appear as a singlet around 2.3 ppm.

Predicted ¹H NMR Data for this compound

Based on the additive effects of the -OH and -CH₃ groups, the following ¹H NMR spectrum is predicted (in CDCl₃, 300 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-3' | ~6.75 | d | ~1.5 | Ortho to -OH, meta to propionic acid, and meta to -CH₃. Expected to be a narrow doublet due to meta-coupling. |

| H-5' | ~6.85 | dd | ~8.0, 1.5 | Ortho to -CH₃, meta to -OH and propionic acid. Will show ortho and meta coupling. |

| H-6' | ~7.05 | d | ~8.0 | Ortho to propionic acid, meta to -CH₃, and para to -OH. Expected to be the most downfield aromatic proton. |

| -CH(α) | ~3.70 | q | ~7.2 | Methine proton of the propionic acid side chain, coupled to the adjacent methyl group. |

| -CH₃(β) | ~1.50 | d | ~7.2 | Methyl protons of the propionic acid side chain, coupled to the methine proton. |

| Ar-CH₃ | ~2.28 | s | - | Aromatic methyl protons, appearing as a singlet. |

| Ar-OH | ~5.0-7.0 | br s | - | Phenolic proton, chemical shift is concentration-dependent and the peak is often broad. |

| -COOH | ~10.0-12.0 | br s | - | Carboxylic acid proton, highly deshielded and appears as a broad singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters :

-

Number of scans: 16-64 (depending on sample concentration).

-

Pulse sequence: Standard 1D proton acquisition.

-

Spectral width: 0-15 ppm.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides information on the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Foundational Principles for Prediction

The chemical shifts of the aromatic carbons can be predicted by considering the additive effects of the substituents. The hydroxyl group strongly shields the ortho and para carbons and slightly deshields the ipso and meta carbons. The methyl group shields the ipso and para carbons and has a minor effect on the ortho and meta carbons.

Analysis of Analogue Spectra

-

2-(2'-hydroxyphenyl)propionic acid : The ipso-carbon attached to the hydroxyl group would be significantly downfield (~155 ppm).

-

2-(4'-methylphenyl)propanoic acid : The aromatic methyl carbon would appear around 21 ppm.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum is as follows (in CDCl₃, 75 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1' | ~123.0 | Ipso-carbon attached to the propionic acid group, deshielded by the aromatic ring. |

| C-2' | ~154.0 | Ipso-carbon attached to the hydroxyl group, strongly deshielded. |

| C-3' | ~118.0 | Ortho to the hydroxyl group, shielded. |

| C-4' | ~139.0 | Ipso-carbon attached to the methyl group, deshielded. |

| C-5' | ~128.0 | Meta to the hydroxyl group. |

| C-6' | ~122.0 | Para to the hydroxyl group, shielded. |

| -CH(α) | ~45.0 | Methine carbon of the propionic acid side chain. |

| -CH₃(β) | ~18.5 | Methyl carbon of the propionic acid side chain. |

| Ar-CH₃ | ~20.5 | Aromatic methyl carbon. |

| -COOH | ~178.0 | Carboxylic acid carbonyl carbon, highly deshielded. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup : Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters :

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Pulse sequence: Standard ¹³C acquisition with proton decoupling.

-

Spectral width: 0-200 ppm.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectrum

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Foundational Principles for Prediction

The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, as well as absorptions from the aromatic ring.

Analysis of Analogue Spectra

-

2-(2'-hydroxyphenyl)propionic acid : Would show a broad O-H stretch from the carboxylic acid dimer (~3300-2500 cm⁻¹) and a sharper O-H stretch from the phenol (~3600-3200 cm⁻¹). A strong C=O stretch would be present around 1700 cm⁻¹.

-

2-(4'-methylphenyl)propanoic acid : The spectrum would be characterized by the broad carboxylic acid O-H stretch and the C=O stretch.

Predicted IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (Phenol) | 3600-3200 | Medium, Broad | Ar-OH |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Very Broad | -COOH |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Ar-H |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium | -CH, -CH₃ |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong | -COOH |

| C=C Stretch (Aromatic) | 1610, 1500 | Medium-Weak | Ar C=C |

| C-O Stretch (Phenol/Carboxylic Acid) | 1300-1200 | Strong | C-O |

| O-H Bend (Carboxylic Acid) | 950-910 | Medium, Broad | -COOH |

| C-H Out-of-plane Bend | 850-800 | Strong | 1,2,4-Trisubstituted Aromatic |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Solid (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Sample Spectrum : Record the spectrum of the sample.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Foundational Principles for Prediction

In Electron Ionization (EI) Mass Spectrometry, the molecular ion (M⁺˙) will undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the -COOH group (45 Da) and α-cleavage. Aromatic compounds often show characteristic benzylic cleavage.

Analysis of Analogue Spectra

-

2-(2'-hydroxyphenyl)propionic acid : Would likely show a molecular ion peak and fragments corresponding to the loss of water and the carboxylic acid group.

-

2-(4'-methylphenyl)propanoic acid : A prominent fragment would be expected from the loss of the -COOH group, leading to a stable benzylic cation.

Predicted Mass Spectrum Data for this compound

The molecular weight of C₁₀H₁₂O₃ is 180.20 g/mol .

| m/z | Predicted Identity | Fragmentation Pathway |

| 180 | [M]⁺˙ | Molecular Ion |

| 135 | [M - COOH]⁺ | Loss of the carboxylic acid group (α-cleavage). This is expected to be a major fragment. |

| 117 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the phenolic hydroxyl group. |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with rearrangement. |

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis : The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion at a specific m/z value.

Synthesis Protocol: A Representative Approach

The synthesis of 2-arylpropionic acids can be achieved through various methods. A common and effective approach involves the carbonylation of a corresponding styrene precursor, which can be synthesized from the appropriately substituted aryl bromide.

Workflow for Synthesis

Caption: A plausible synthetic route to the target molecule.

Detailed Step-by-Step Protocol (Example)

This protocol is adapted from general methods for the synthesis of 2-arylpropionic acids.

-

Protection : To a solution of 2-bromo-5-methylphenol in dichloromethane (DCM), add a suitable protecting group for the phenol, such as tert-butyldimethylsilyl chloride (TBDMSCl), and an amine base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Heck Reaction : In a pressure vessel, combine the protected aryl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base in a suitable solvent. Pressurize with ethylene gas and heat the reaction mixture.

-

Hydroxycarbonylation : Following the Heck reaction, introduce carbon monoxide (CO) and water into the reaction mixture, maintaining the palladium catalyst. This step converts the styrene intermediate into the carboxylic acid.

-

Deprotection and Purification : After the carbonylation, remove the protecting group (e.g., with a fluoride source for a silyl ether). Purify the final product by extraction and column chromatography or recrystallization.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound. By grounding our predictions in the analysis of structural analogues and fundamental spectroscopic principles, we offer a valuable resource for researchers working on the synthesis, isolation, or characterization of this compound. The included experimental protocols provide a clear path for the empirical validation of the data presented herein. This work underscores the power of a synergistic approach, combining theoretical prediction with established experimental methodology, to advance our understanding of novel chemical structures.

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. In the absence of extensive, formally published fragmentation studies on this specific molecule, this document leverages established principles of mass spectrometry and spectral data from close structural analogues to construct a reliable and scientifically-grounded predictive framework. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing researchers, scientists, and drug development professionals with the diagnostic tools necessary for the structural elucidation and characterization of this and related compounds.

Introduction and Rationale

This compound belongs to the family of substituted phenylpropanoic acids, a structural motif present in various pharmaceuticals, metabolites, and industrial chemicals.[1] Accurate structural confirmation is a cornerstone of any chemical analysis, from metabolite identification in drug discovery to quality control in chemical synthesis. Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural insight through the controlled fragmentation of a target molecule.[2]

The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, dictated by its intrinsic chemical structure. The location of functional groups—in this case, a carboxylic acid, a phenolic hydroxyl group, and a methyl group on an aromatic ring—governs the pathways by which the ionized molecule dissipates excess energy, breaking apart into a predictable constellation of smaller, charged fragments. Understanding these pathways is critical for confident spectral interpretation.

This guide will systematically deconstruct the probable fragmentation patterns of the title compound (Molecular Weight: 180.20 g/mol ), first under the high-energy conditions of Electron Ionization (EI-MS) and second, via the collision-induced dissociation (CID) of precursor ions generated by Electrospray Ionization (ESI-MS/MS).

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[3] The resulting mass spectrum provides a wealth of structural information. The fragmentation of this compound (M) is predicted to be dominated by cleavages adjacent to the functional groups and the aromatic ring.

The molecular ion (M•+), with a mass-to-charge ratio (m/z) of 180, is expected to be observed. The primary fragmentation pathways are hypothesized as follows:

-

Loss of the Carboxyl Group: The most facile cleavage is anticipated to be the loss of the carboxyl radical (•COOH, 45 Da). This is a characteristic fragmentation pathway for carboxylic acids, resulting in the formation of a stable, resonance-delocalized benzylic carbocation.[4] This fragment is predicted to be the base peak in the spectrum.

-

Loss of the Propionic Acid Side Chain: Alpha cleavage can lead to the scission of the entire propionic acid side chain, resulting in a fragment corresponding to the hydroxy-methyl-phenyl cation.

-

Ortho-Effect leading to Water Loss: The presence of a hydroxyl group ortho to the propionic acid side chain can facilitate the intramolecular loss of a water molecule (H₂O, 18 Da), a common rearrangement in such structures.

-

Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic portion can lead to characteristic ions, such as the tropylium ion or related substituted aromatic cations.

Table 1: Predicted Key Fragment Ions in EI-MS

| m/z (Predicted) | Proposed Loss | Proposed Fragment Structure | Notes |

| 180 | - | [M]•+ | Molecular Ion |

| 162 | -H₂O | [M - H₂O]•+ | Result of ortho-effect rearrangement |

| 135 | -COOH | [M - COOH]+ | Predicted Base Peak . Benzylic carbocation stabilized by the substituted ring. |

| 107 | -CH(CH₃)COOH | [C₇H₇O]+ | Hydroxy-methyl-phenyl cation |

| 91 | -C₂H₄O₂ from 135 | [C₇H₇]+ | Tropylium ion, a common aromatic fragment |

Diagram 1: Proposed EI Fragmentation Pathway

Caption: Predicted EI fragmentation pathways for this compound.

Predicted ESI-MS/MS Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated [M+H]+ or deprotonated [M-H]- molecules with minimal in-source fragmentation.[3][5] Structural information is obtained by selecting these precursor ions and subjecting them to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Negative Ion Mode ([M-H]⁻)

Carboxylic acids and phenols are acidic, making them ideal candidates for analysis in negative ion mode.[6] The precursor ion will be the deprotonated molecule at m/z 179 .

-

Decarboxylation (Loss of CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da). This is typically a very facile and dominant fragmentation pathway, leading to a highly abundant product ion.

-

Loss of Water (H₂O): Subsequent or alternative fragmentation could involve the loss of water, although this is less common for the deprotonated species compared to decarboxylation.

Diagram 2: Proposed ESI Fragmentation Pathway ([M-H]⁻)

Caption: Primary CID fragmentation of the [M-H]⁻ precursor ion.

Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule will be protonated, likely at the carboxylic acid carbonyl or the phenolic hydroxyl group, yielding a precursor ion at m/z 181 .

-

Loss of Water (H₂O): Protonation facilitates the elimination of neutral molecules. The loss of water (H₂O, 18 Da) is highly probable, driven by the presence of the two hydroxyl groups (one phenolic, one carboxylic).

-

Loss of Formic Acid (HCOOH): Another common pathway for protonated propionic acids is the rearrangement and loss of a neutral formic acid molecule (HCOOH, 46 Da).

-

Combined Losses: Sequential losses, such as the loss of water followed by the loss of carbon monoxide (CO, 28 Da), are also highly plausible.

Diagram 3: Proposed ESI Fragmentation Pathway ([M+H]⁺)

Caption: Primary CID fragmentation pathways for the [M+H]⁺ precursor ion.

Table 2: Predicted Key Precursor and Product Ions in ESI-MS/MS

| Ion Mode | Precursor (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| Negative | 179 | 135 | CO₂ (44 Da) |

| Positive | 181 | 163 | H₂O (18 Da) |

| Positive | 181 | 135 | HCOOH (46 Da) |

| Positive | 163 | 135 | CO (28 Da) |

Experimental Protocols

To validate the predicted fragmentation patterns, the following generalized protocols are recommended.

Protocol for GC-EI-MS Analysis

This protocol is suitable for the analysis of the derivatized (e.g., methylated or silylated) acid to improve volatility.

-

Sample Preparation: Derivatize 1 mg/mL of the compound in a suitable solvent (e.g., methanol) using diazomethane or a silylating agent like BSTFA to form the methyl ester or TMS-ester, respectively.

-

GC-MS System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Acquisition: Scan from m/z 40 to 400.

-

Data Analysis: Compare the resulting spectrum against the predicted fragments and spectral libraries.

Protocol for LC-ESI-MS/MS Analysis

This protocol is suitable for the direct analysis of the underivatized acid.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile (with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode) to a final concentration of 10 µg/mL.

-

LC-MS System: A UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate for negative mode).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 5 mM Ammonium Acetate for negative mode).

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

-

MS/MS Acquisition:

-

Perform a full scan to identify the precursor ions ([M-H]⁻ at m/z 179 and [M+H]⁺ at m/z 181).

-

Perform product ion scans on the selected precursors, ramping collision energy (e.g., 10-40 eV) to observe the fragmentation patterns.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield highly diagnostic ions that enable its unambiguous identification. In EI-MS, the base peak is expected at m/z 135 , corresponding to the loss of the carboxyl group. In ESI-MS/MS, the key transitions are m/z 179 → 135 in negative mode (loss of CO₂) and m/z 181 → 163 (loss of H₂O) or m/z 181 → 135 (loss of HCOOH) in positive mode. These predictive insights, grounded in the established fragmentation behavior of analogous structures, provide a robust framework for researchers engaged in the analysis of substituted phenylpropanoic acids.

References

- 1. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683) [hmdb.ca]

- 2. scienceready.com.au [scienceready.com.au]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. uab.edu [uab.edu]

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the hypothesized biological activities of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a structured approach to investigating the therapeutic potential of this compound, drawing upon established principles of pharmacology and medicinal chemistry.

Introduction: Unveiling a Potential Therapeutic Agent

Arylpropionic acid derivatives represent a cornerstone of modern pharmacotherapy, with prominent members such as ibuprofen and naproxen being widely utilized as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These agents are renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1][3] The subject of this guide, this compound, is a naturally occurring compound that shares structural similarities with this important class of drugs.[4][5] This structural analogy provides a strong rationale for investigating its potential biological activities, particularly in the realms of inflammation and pain management.

This document will therefore explore the hypothesized anti-inflammatory and analgesic properties of this compound, propose a likely mechanism of action, and provide detailed experimental protocols for the validation of these activities.

Hypothesized Biological Activities and Mechanism of Action

Based on its structural resemblance to known arylpropionic acid NSAIDs, the primary hypothesized biological activities for this compound are:

-

Anti-inflammatory Activity: The potential to reduce inflammation.

-

Analgesic Activity: The potential to alleviate pain.

The therapeutic effects of most arylpropionic acid derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection, while COX-2 is inducible and mediates inflammation.[1] We hypothesize that this compound exerts its potential anti-inflammatory and analgesic effects through the inhibition of these enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Visualizing the Proposed Mechanism of Action

Caption: Proposed mechanism of action via COX enzyme inhibition.